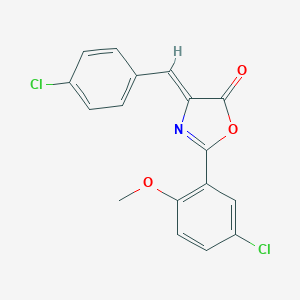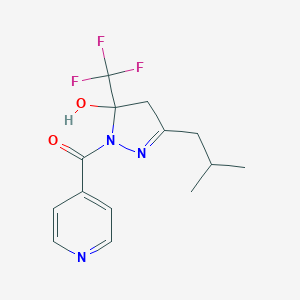
4-(4-fluoro-3-phenoxybenzylidene)-3-(4-methylphenyl)-5(4H)-isoxazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-fluoro-3-phenoxybenzylidene)-3-(4-methylphenyl)-5(4H)-isoxazolone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Fluorometholone, and it is a synthetic glucocorticoid steroid that is commonly used in the treatment of various inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-(4-fluoro-3-phenoxybenzylidene)-3-(4-methylphenyl)-5(4H)-isoxazolone is not fully understood. However, it is believed that this compound works by reducing inflammation and suppressing the immune system. It also has anti-proliferative effects, which may contribute to its potential use in cancer treatment.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines. It also inhibits the activation of NF-κB, which is a transcription factor that plays a key role in the inflammatory response. Additionally, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-fluoro-3-phenoxybenzylidene)-3-(4-methylphenyl)-5(4H)-isoxazolone in lab experiments is its potency. This compound has been shown to be effective at low concentrations, which makes it a cost-effective option for research. However, one limitation of using this compound is its potential toxicity. It is important to use this compound in a controlled environment and follow appropriate safety protocols.
Future Directions
There are several future directions for the research on 4-(4-fluoro-3-phenoxybenzylidene)-3-(4-methylphenyl)-5(4H)-isoxazolone. One direction is the study of its potential use in the treatment of ocular inflammation and glaucoma. Another direction is the investigation of its anti-cancer properties and its potential use in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 4-(4-fluoro-3-phenoxybenzylidene)-3-(4-methylphenyl)-5(4H)-isoxazolone is a complex process that involves several steps. The most commonly used method for the synthesis of this compound is the reaction between 4-(4-fluoro-3-phenoxybenzaldehyde) and 3-(4-methylphenyl)-5-(2,4-dinitrophenyl)-isoxazolone in the presence of a base such as sodium hydroxide. The reaction results in the formation of this compound.
Scientific Research Applications
4-(4-fluoro-3-phenoxybenzylidene)-3-(4-methylphenyl)-5(4H)-isoxazolone has several scientific research applications. It is commonly used in the study of various inflammatory conditions, such as rheumatoid arthritis, asthma, and allergic reactions. This compound has also shown potential in the treatment of ocular inflammation and glaucoma. Additionally, this compound has been studied for its potential use in cancer treatment.
properties
Molecular Formula |
C23H16FNO3 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(4E)-4-[(4-fluoro-3-phenoxyphenyl)methylidene]-3-(4-methylphenyl)-1,2-oxazol-5-one |
InChI |
InChI=1S/C23H16FNO3/c1-15-7-10-17(11-8-15)22-19(23(26)28-25-22)13-16-9-12-20(24)21(14-16)27-18-5-3-2-4-6-18/h2-14H,1H3/b19-13+ |
InChI Key |
LJVDBXMYIRIPSK-CPNJWEJPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C\2=NOC(=O)/C2=C/C3=CC(=C(C=C3)F)OC4=CC=CC=C4 |
SMILES |
CC1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC(=C(C=C3)F)OC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC(=C(C=C3)F)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{3-[(E)-(6-hydroxy-4-oxo-2-sulfanylpyrimidin-5(4H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299167.png)
![isopropyl 2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299168.png)
![2-{3-[(1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299169.png)
![2-{3-[(1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299171.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299172.png)
![2-{3-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299174.png)
![2-{3-[(1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299175.png)


![4-[4-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299182.png)

![3-(4-bromophenyl)-1-[(4-methoxyphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B299188.png)

![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B299190.png)